6-Methylbenzo[D]thiazole-2-thiol
Overview
Description
6-Methylbenzo[D]thiazole-2-thiol is a heterocyclic organic compound with the molecular formula C8H7NS2. It is a derivative of benzothiazole, characterized by the presence of a thiol group (-SH) at the second position and a methyl group at the sixth position on the benzothiazole ring. This compound is known for its diverse biological activities and is used in various scientific research applications .
Mechanism of Action
Target of Action
The primary target of 6-Methylbenzo[D]thiazole-2-thiol is the quorum sensing pathways in Gram-negative bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication. Bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Mode of Action
This compound interacts with its targets by inhibiting the quorum sensing pathways in bacteria . This inhibition disrupts the bacteria’s ability to communicate and coordinate behaviors, which can reduce their virulence and ability to form biofilms .
Biochemical Pathways
The affected biochemical pathway is the quorum sensing pathway in Gram-negative bacteria . When this compound inhibits this pathway, it disrupts the bacteria’s ability to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Result of Action
The result of this compound’s action is the disruption of bacterial cell–cell communication, reducing their ability to coordinate behaviors such as biofilm formation and virulence production . This can potentially reduce the bacteria’s ability to cause disease.
Biochemical Analysis
Biochemical Properties
The specific enzymes, proteins, and other biomolecules that 6-Methylbenzo[D]thiazole-2-thiol interacts with are yet to be identified .
Cellular Effects
Some thiazole derivatives have been found to inhibit quorum sensing in bacteria, affecting biofilm formation, virulence production, and other pathogenic behaviors .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Methylbenzo[D]thiazole-2-thiol can be synthesized through several methods. One common method involves the reaction of 2-haloaniline with carbon disulfide in the presence of a base such as sodium sulfide nonahydrate in N,N-dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6-Methylbenzo[D]thiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzothiazole ring.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Substitution: Reagents such as alkyl halides and aryl halides are used in the presence of bases like potassium carbonate.
Coupling Reactions: Catalysts such as palladium on carbon (Pd/C) are often used.
Major Products Formed
Disulfides: Formed through oxidation of the thiol group.
Substituted Benzothiazoles: Formed through nucleophilic substitution reactions.
Scientific Research Applications
6-Methylbenzo[D]thiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Employed in the production of dyes, fungicides, and biocides.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzothiazole: Lacks the thiol group, making it less reactive in certain chemical reactions.
Benzothiazole-2-thiol: Lacks the methyl group, which can influence its biological activity and chemical reactivity.
Uniqueness
6-Methylbenzo[D]thiazole-2-thiol is unique due to the presence of both the thiol and methyl groups, which confer distinct chemical and biological properties. The thiol group allows for oxidation and coupling reactions, while the methyl group can influence the compound’s reactivity and interaction with biological targets .
Properties
IUPAC Name |
6-methyl-3H-1,3-benzothiazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS2/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECHYAFVYLLNCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427651 | |
Record name | 6-methyl-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2268-79-3 | |
Record name | 6-Methyl-2(3H)-benzothiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2268-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-methyl-2-mercaptobenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40427651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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